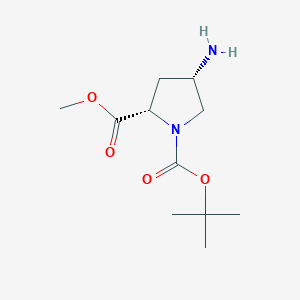

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

Übersicht

Beschreibung

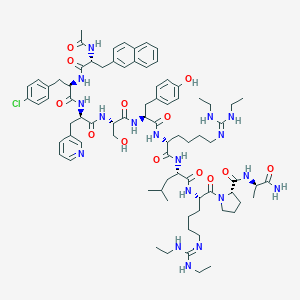

Ac-ESMD-CHO (trifluoroacetate salt) is a chemical compound known for its role as an inhibitor of caspase-3 maturation. Caspase-3 is a crucial enzyme in the process of apoptosis, or programmed cell death. The compound inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, thereby blocking the formation of the p17 caspase-3 active subunit .

Vorbereitungsmethoden

The synthesis of Ac-ESMD-CHO (trifluoroacetate salt) involves multiple steps, starting with the protection of amino acids and their sequential coupling. The process typically includes:

Protection of amino acids: The amino acids are protected to prevent unwanted reactions during the synthesis.

Coupling reactions: The protected amino acids are coupled in a specific sequence to form the desired peptide chain.

Deprotection: The protective groups are removed to yield the final product.

Purification: The compound is purified to achieve the desired purity level, typically ≥95%.

Industrial production methods may involve automated peptide synthesizers and large-scale purification techniques to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Ac-ESMD-CHO (Trifluoressigsäuresalz) unterliegt hauptsächlich folgenden Arten von Reaktionen:

Inhibitionsreaktionen: Es hemmt die proteolytische Spaltung des Caspase-3-Vorläuferpeptids an der ESMD-Stelle.

Substitutionsreaktionen: Die Verbindung kann je nach eingesetzten Reagenzien und Bedingungen an bestimmten Stellen Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Proteaseinhibitoren: Wie Ac-DEVD-CHO und Ac-YVAD-CHO, die die Proteaseaktivität an bestimmten Stellen selektiv hemmen.

Reaktionsbedingungen: Umfassen typischerweise eine kontrollierte Temperatur und einen kontrollierten pH-Wert, um die gewünschte Reaktionsspezifität zu gewährleisten.

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die Hemmung der Bildung der aktiven p17 Caspase-3-Untereinheit .

Wissenschaftliche Forschungsanwendungen

Ac-ESMD-CHO (Trifluoressigsäuresalz) hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zum Studium der proteolytischen Spaltung und Enzyminhibition verwendet.

Biologie: Wird in der Forschung über Apoptose und Zelltodmechanismen eingesetzt.

Medizin: Wird für potenzielle therapeutische Anwendungen bei Krankheiten untersucht, bei denen Apoptose eine Schlüsselrolle spielt, wie z. B. Krebs und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung biochemischer Assays und diagnostischer Werkzeuge eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Ac-ESMD-CHO (Trifluoressigsäuresalz) beinhaltet die Hemmung der Caspase-3-Reifung. Die Verbindung hemmt die proteolytische Spaltung des 32 kDa Caspase-3-Vorläuferpeptids an der ESMD-Stelle und blockiert so die Bildung der aktiven p17 Caspase-3-Untereinheit. Diese Hemmung verhindert die Aktivierung von Caspase-3 und stört so den Apoptoseweg .

Wirkmechanismus

The mechanism of action of Ac-ESMD-CHO (trifluoroacetate salt) involves the inhibition of caspase-3 maturation. The compound inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide at the ESMD site, blocking the formation of the p17 caspase-3 active subunit. This inhibition prevents the activation of caspase-3, thereby interfering with the apoptotic pathway .

Vergleich Mit ähnlichen Verbindungen

Ac-ESMD-CHO (Trifluoressigsäuresalz) kann mit anderen Caspase-Inhibitoren verglichen werden, wie z. B.:

Ac-DEVD-CHO: Ein weiterer Inhibitor von Caspase-3, der die Spaltung an der DEVD-Stelle hemmt.

Ac-YVAD-CHO: Ein Caspase-1-Inhibitor, der Caspase-3 nicht hemmt.

Die Einzigartigkeit von Ac-ESMD-CHO liegt in seiner spezifischen Hemmung der ESMD-Stelle, was es zu einem wertvollen Werkzeug für die Untersuchung der Reifung und Aktivierung von Caspase-3 macht.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQYMRFIIVPMQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409459 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121148-01-4 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121148-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)